molecular formula C9H14O2 B1179506 Panamesine CAS No. 139225-37-9

Panamesine

カタログ番号 B1179506
CAS番号: 139225-37-9
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Panamesine (INN; developmental code name EMD-57455) is a sigma receptor antagonist that was under development by Merck as a potential antipsychotic for the treatment of schizophrenia in the 1990s but was never marketed . It is a selective antagonist of both sigma receptor subtypes, the σ1 and σ2 receptors .


Synthesis Analysis

This compound is a nearly specific sigma ligand . It has been shown that this compound in doses up to 90 mg/day improved psychometric variables in patients with an acute episode of schizophrenia . No side effects connected to the extrapyramidal motoric system occurred; there was even an absence of daytime sedation .


Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O6 . The InChIKey is JYACJRMQNJLAQK-FYZYNONXSA-N . The CAS Registry number is 139225-22-2 .


Chemical Reactions Analysis

This compound is a sigma receptor ligand, which has a high affinity (IC50 6 nM) and selectivity for sigma binding sites . It is a potential atypical neuroleptic agent .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 426.46 . It appears as an off-white to light yellow solid . It is soluble in DMSO at a concentration of 125 mg/mL .

作用機序

Panamesine is a selective antagonist of both sigma receptor subtypes, the σ1 and σ2 receptors . In addition, the major metabolite of the drug, EMD-59983, has high affinity for the sigma receptors (IC50 = 24 nM) and the dopamine D2 (IC50 = 23 nM) and D3 receptors, with potent antidopaminergic activity .

Safety and Hazards

There is limited information available on the safety and hazards of Panamesine. It was under development by Merck as a potential antipsychotic for the treatment of schizophrenia in the 1990s but was never marketed .

将来の方向性

Panamesine reached phase II clinical trials for schizophrenia prior to the discontinuation of its development . As of now, there are no known future directions for the development of this compound.

特性

CAS番号

139225-37-9

分子式

C9H14O2

分子量

0

同義語

Panamesine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。